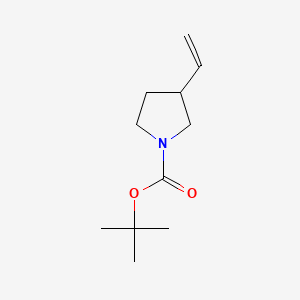

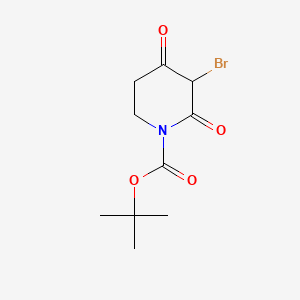

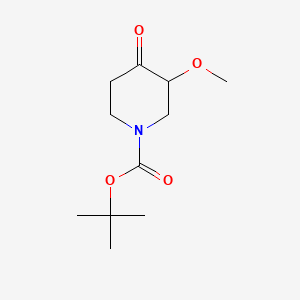

![molecular formula C12H14BrN3O2 B592324 tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate CAS No. 916258-24-7](/img/structure/B592324.png)

tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate” is a chemical compound with the molecular formula C12H14BrN3O2 . It has a molecular weight of 312.17 . It is a solid substance .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, pyrazolo[3,4-b]pyridine derivatives have been synthesized using scaffold hopping and computer-aided drug design . Another study reported a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .Molecular Structure Analysis

The molecular structure of “tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate” can be analyzed using various spectroscopic techniques .Chemical Reactions Analysis

The chemical reactions involving “tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate” can be complex and depend on the reaction conditions .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 312.17 .Scientific Research Applications

Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold, which includes tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate, has been identified as a versatile and potent structure in the design of kinase inhibitors. These molecules can bind to various kinases via multiple modes, making them valuable in therapeutic research for the treatment and management of diseases associated with kinase dysfunction. Such compounds have been claimed in numerous patents and cover a wide range of kinase targets, highlighting their potential in drug discovery and development (Wenglowsky, 2013).

Formation and Fate of Processing-Related Food Toxicants

Research into the formation and fate of processing-related food toxicants, such as PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), has revealed the role of various chemical reactions, including those involving pyrazolo[3,4-b]pyridine structures. These studies provide insights into how certain cooking processes and conditions may lead to the formation of potentially harmful compounds in food, suggesting pathways for reducing exposure to these toxicants (Zamora & Hidalgo, 2015).

Hybrid Catalysts in Chemical Synthesis

The pyranopyrimidine core, related to the pyrazolo[3,4-b]pyridine structure, is crucial in medicinal and pharmaceutical industries due to its bioavailability and broad synthetic applications. Research has focused on the development of hybrid catalysts for synthesizing pyranopyrimidine scaffolds, demonstrating the importance of such structures in advancing chemical synthesis and the development of new pharmaceuticals (Parmar, Vala, & Patel, 2023).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that pyrazolo[3,4-b]pyridines, the class of compounds to which it belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with biological targets in a similar manner to these bases.

properties

IUPAC Name |

tert-butyl 5-bromo-3-methylpyrazolo[3,4-b]pyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3O2/c1-7-9-5-8(13)6-14-10(9)16(15-7)11(17)18-12(2,3)4/h5-6H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHYMSMKXHSFLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(C=N2)Br)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693740 |

Source

|

| Record name | tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |

CAS RN |

916258-24-7 |

Source

|

| Record name | tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

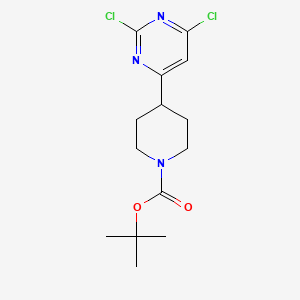

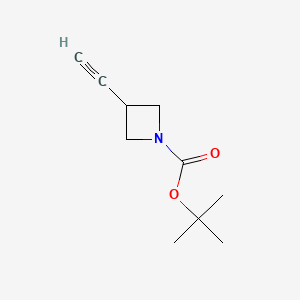

![tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B592242.png)

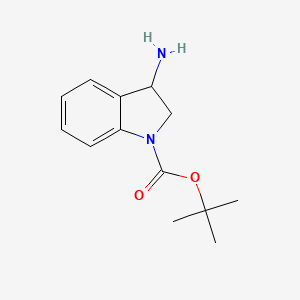

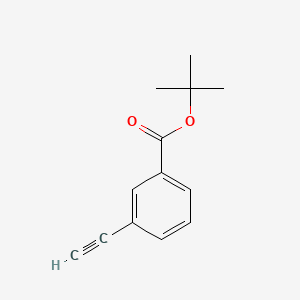

![tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592245.png)

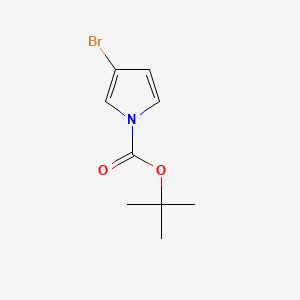

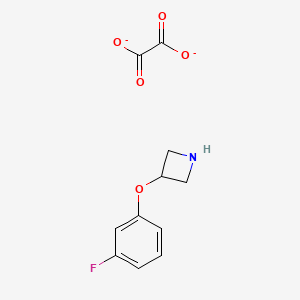

![Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592254.png)

![1,4-Dimethylbicyclo[3,2,0]hepten-3-en-6-one](/img/no-structure.png)

![Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B592259.png)